molecular formula C9H7ClO4S B3379308 4-Chlorosulfonylcinnamic acid CAS No. 155378-73-7

4-Chlorosulfonylcinnamic acid

Cat. No. B3379308
CAS RN: 155378-73-7
M. Wt: 246.67 g/mol
InChI Key: ZGGPGWYMMZNPOY-ZZXKWVIFSA-N
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Description

4-Chlorosulfonylcinnamic acid is a chemical compound with the molecular formula C9H7ClO4S . It has a molecular weight of 246.67 g/mol . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Chlorosulfonylcinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . This structure allows for various modifications, resulting in bioactive agents with enhanced efficacy .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chlorosulfonylcinnamic acid are not explicitly mentioned in the searched literature, chlorosulfonic acid, a related compound, is known to react with aliphatic, aromatic, and heterocyclic compounds . It is also used as a powerful acid catalyst, and as a halogenation and dehydrating agent .

Scientific Research Applications

Synthesis Applications

One significant application of 4-chlorosulfonylcinnamic acid is in synthesis processes. A study by Zhang, Kuang, and Yang (2008) detailed the one-pot syntheses of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid. This process achieved high yields and involved the reduction of trans-4-chlorosulfonylcinnamic acid followed by alkylation and arylation in an aqueous medium, demonstrating its utility in complex chemical synthesis (Zhang, Kuang, & Yang, 2008).

Inhibition and Molecular Simulation

Cui et al. (2017) explored the inhibition effects of para-substituted cinnamic acid derivatives, including 4-chlorocinnamic acid, on tyrosinase. This research aimed to elucidate the inhibition mechanism of these derivatives by employing UV-vis spectrum, fluorescence spectroscopy, and molecular docking. The findings highlight the potential application of 4-chlorosulfonylcinnamic acid derivatives in designing novel tyrosinase inhibitors, important in various biomedical research fields (Cui et al., 2017).

Photomechanical Response and Crystal Structure

Kim et al. (2012) investigated the photomechanical response of 4-chlorocinnamic acid crystals, focusing on how crystal shape and size affect their behavior under irradiation. This study is crucial for understanding the photochemical dynamics and potential applications in photomechanics and material science. The research found that microribbons of 4-chlorocinnamic acid twist under irradiation, whereas larger crystals do not, suggesting applications in designing materials responsive to light (Kim, Zhu, Mueller, & Bardeen, 2012).

Antimicrobial Properties

Silva et al. (2019) conducted a study on the antimicrobial activity of 4-chlorocinnamic acid derivatives. This research is relevant to public health due to the increasing problem of microbial resistance. The study synthesized a collection of structurally related 4-chlorocinnamic acid esters and tested their antimicrobial effects against various fungal and bacterial strains, revealing significant potential for use in antimicrobial applications (Silva et al., 2019).

properties

IUPAC Name

(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPGWYMMZNPOY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorosulfonylcinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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